physical and chemical properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
physical and chemical properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. This multifunctional organobromine compound serves as a versatile building block in organic and polymer chemistry and has emerged as a compound of interest for its potential therapeutic applications.
Core Physical and Chemical Properties
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a solid organic compound with a high degree of bromination, contributing to its high density and reactivity. For optimal stability, it should be stored in a dry, sealed container at 2-8°C.[1]
Physical Properties
The key physical properties of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈Br₄ |
| Molecular Weight | 399.74 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 376.9°C at 760 mmHg[1] |
| Density | 2.303 g/cm³[1] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 30432-16-7 |
| IUPAC Name | 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene |
| InChI | InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 |
| InChIKey | GJZKNORRVIUCCH-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=C(CBr)CBr)CBr)Br |
Spectral Data
Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene are not widely available in the public domain. Commercial suppliers of this compound may not provide this information, and it is incumbent upon the researcher to verify the compound's identity and purity.
For mass spectrometry, predicted fragmentation patterns can be calculated. The predicted monoisotopic mass is 395.73595 Da.
Chemical Reactivity and Synthesis
The reactivity of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is dominated by the four bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[1] This makes the compound a valuable precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and dicationic ionic liquids.[1]
General Reactivity
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Nucleophilic Substitution: The bromine atoms can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups.
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Cyclization Reactions: The multiple reactive sites make it a suitable starting material for the construction of cyclic and heterocyclic systems.
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Polymer Chemistry: It is used in catalyst-free multicomponent cyclopolymerizations to produce functional polyiminofurans (PIFs).[1] It also serves as a building block for dendrimers and star-branched polymers.[1]
Synthesis
The primary route for the synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is through the bromination of conjugated dienes.[1] A plausible, though not experimentally detailed, synthetic pathway starts from the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.[1]
Biological Activity and Therapeutic Potential
Recent interest in 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene has been driven by its potential application as an inhibitor of ubiquitin-specific peptidase 9X (USP9X) for the treatment of cancer.
Role as a USP9X Inhibitor
Ubiquitin-specific peptidase 9X (USP9X) is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation. USP9X is implicated in several signaling pathways that are crucial for cancer cell survival, proliferation, and migration. By inhibiting USP9X, it is hypothesized that the degradation of oncoproteins can be promoted, leading to anti-cancer effects.
Key Signaling Pathways Involving USP9X
The inhibition of USP9X can impact multiple downstream signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the central role of USP9X in these pathways.
Experimental Protocols
Due to the specialized nature of this compound, detailed experimental protocols for its synthesis and specific biological assays are not widely published. The following sections provide plausible, generalized methodologies based on established chemical principles and commercially available assay technologies.
Plausible Synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
This hypothetical protocol is based on the known reactivity of conjugated dienes with bromine.
Objective: To synthesize 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene via the exhaustive bromination of 2,3-dimethyl-1,3-butadiene.
Materials:
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2,3-dimethyl-1,3-butadiene
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Bromine (Br₂)
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Carbon tetrachloride (CCl₄) or another inert solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and standard glassware.
Procedure:
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In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve 2,3-dimethyl-1,3-butadiene in CCl₄.
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Cool the flask in an ice bath to 0°C.
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Slowly add a stoichiometric excess of bromine (dissolved in CCl₄) dropwise to the stirred solution. Maintain the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Quench the reaction by washing with a saturated NaHCO₃ solution to remove excess bromine.
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Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Note: This is a generalized procedure. The exact stoichiometry, reaction times, and purification methods would need to be optimized. Extreme caution should be exercised when working with bromine.
USP9X Inhibition Assay (Fluorogenic)
This protocol is based on the principles of commercially available USP9X inhibitor screening kits.
Objective: To determine the inhibitory effect of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene on USP9X activity.
Materials:
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Recombinant human USP9X enzyme
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Ubiquitin-AMC (7-amino-4-methylcoumarin) fluorogenic substrate
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Assay buffer
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1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (test compound)
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Known USP9X inhibitor (positive control, e.g., Ubiquitin Aldehyde)
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DMSO (vehicle control)
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96-well black microplate
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Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
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Prepare a solution of the test compound in DMSO.
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In the wells of a 96-well plate, add the assay buffer.
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Add the test compound at various concentrations to the respective wells. Include wells for vehicle control (DMSO only) and positive control.
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Add the USP9X enzyme to all wells except for the no-enzyme control.
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Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for the interaction between the inhibitor and the enzyme.
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Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.
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Immediately begin kinetic reading of fluorescence intensity over a specified period (e.g., 60 minutes) using a microplate reader.
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Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
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Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
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Plot percent inhibition versus compound concentration and determine the IC₅₀ value.
